MFCD18314746
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Overview
Description
The compound 3’-Chloro-4-hydroxy-5’-methyl [1,1’-biphenyl]-3-carbaldehyde (MFCD18314746) is a chemical entity with the molecular formula C14H11ClO2 and a molecular weight of 246.69 g/mol . It is characterized by the presence of a chloro group, a hydroxy group, and a methyl group on a biphenyl structure, with an aldehyde functional group at the 3-position of the biphenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Chloro-4-hydroxy-5’-methyl [1,1’-biphenyl]-3-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate biphenyl precursor.
Chlorination: Introduction of the chloro group at the 3’ position.
Hydroxylation: Introduction of the hydroxy group at the 4 position.
Methylation: Introduction of the methyl group at the 5’ position.
Formylation: Introduction of the aldehyde group at the 3 position.
The reaction conditions for each step may vary, but typically involve the use of specific reagents and catalysts to achieve the desired substitutions and functional group transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
3’-Chloro-4-hydroxy-5’-methyl [1,1’-biphenyl]-3-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The chloro group can be substituted with other nucleophiles.
Condensation: The aldehyde group can participate in condensation reactions to form larger molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Condensation: Aldol condensation can be performed using bases like sodium hydroxide (NaOH).
Major Products
Oxidation: 3’-Chloro-4-hydroxy-5’-methyl [1,1’-biphenyl]-3-carboxylic acid.
Reduction: 3’-Chloro-4-hydroxy-5’-methyl [1,1’-biphenyl]-3-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Condensation: Larger biphenyl derivatives with extended conjugation.
Scientific Research Applications
3’-Chloro-4-hydroxy-5’-methyl [1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition due to its functional groups.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3’-Chloro-4-hydroxy-5’-methyl [1,1’-biphenyl]-3-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chloro, hydroxy, and aldehyde groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
3’-Chloro-4-hydroxy-[1,1’-biphenyl]-3-carbaldehyde: Lacks the methyl group at the 5’ position.
4-Hydroxy-5’-methyl-[1,1’-biphenyl]-3-carbaldehyde: Lacks the chloro group at the 3’ position.
3’-Chloro-5’-methyl-[1,1’-biphenyl]-3-carbaldehyde: Lacks the hydroxy group at the 4 position.
Uniqueness
The presence of all three functional groups (chloro, hydroxy, and methyl) on the biphenyl structure, along with the aldehyde group, makes 3’-Chloro-4-hydroxy-5’-methyl [1,1’-biphenyl]-3-carbaldehyde unique. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
5-(3-chloro-5-methylphenyl)-2-hydroxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-9-4-11(7-13(15)5-9)10-2-3-14(17)12(6-10)8-16/h2-8,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXXRQMFADJHWQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)C2=CC(=C(C=C2)O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685193 |
Source
|
Record name | 3'-Chloro-4-hydroxy-5'-methyl[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40685193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261919-22-5 |
Source
|
Record name | 3'-Chloro-4-hydroxy-5'-methyl[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40685193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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